molecular formula C20H17FN2OS B5050025 2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline

2-{[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B5050025
M. Wt: 352.4 g/mol
InChI Key: ADSCQRRUJXFKOX-UHFFFAOYSA-N
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Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen atoms . Tetrahydroisoquinolines (THIQ) are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of thiazole and tetrahydroisoquinoline derivatives is a topic of active research. Commonly used synthetic strategies for constructing the core scaffold of THIQ have been discussed . Recent strategies in the synthesis of thiophene derivatives, a closely related compound to thiazoles, have also been highlighted .


Molecular Structure Analysis

Thiazole is a planar ring, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Tetrahydroisoquinolines are part of the larger group of isoquinoline alkaloids .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of the specific compound you mentioned are not available in the retrieved data.

Future Directions

The development of novel thiazole and tetrahydroisoquinoline analogs with potent biological activity is an active area of research . Future directions may include the design and synthesis of more potent and selective analogs, as well as further investigation of their biological activities and mechanisms of action.

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-18-8-4-3-7-17(18)20-22-16(13-25-20)11-19(24)23-10-9-14-5-1-2-6-15(14)12-23/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSCQRRUJXFKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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